3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanenitrile
Description
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJGRUOAAHGZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation Followed by Etherification
This two-step approach begins with the introduction of the boronate ester group to a halogenated aromatic precursor, followed by etherification with a nitrile-containing alkylating agent.
Step 1: Miyaura Borylation of 4-Bromophenol
4-Bromophenol is reacted with bis(pinacolato)diboron (BPin) under palladium catalysis to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. Typical conditions include:
-
Catalyst : Pd(dppf)Cl (1–5 mol%)
-
Base : KOAc (3 equiv)
-
Solvent : 1,4-dioxane
-
Temperature : 80–100°C
-
Time : 12–24 hours
The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester.
Step 2: Alkylation with 3-Bromopropionitrile
The phenolic intermediate undergoes nucleophilic substitution with 3-bromopropionitrile (BrCHCHCN) under basic conditions:
-
Base : KCO (2 equiv)
-
Solvent : DMF or acetone
-
Temperature : 60–80°C
-
Time : 6–12 hours
This step forms the ether linkage, yielding the target compound. The nitrile group remains stable under these mild conditions.
Key Challenges :
-
Protection-Deprotection : The phenolic -OH group may require protection (e.g., as a methyl ether) during borylation to prevent side reactions. Deprotection with BBr or TMSCl is necessary before alkylation.
-
Nitrile Stability : Prolonged exposure to strong bases or elevated temperatures can hydrolyze the nitrile to an amide or carboxylic acid.
Direct Coupling of Preformed Boronate Esters
An alternative one-pot strategy leverages Suzuki-Miyaura cross-coupling between a boronate ester and a halogenated nitrile derivative.
Reaction Setup :
-
Boronate Ester : 4,4,5,5-Tetramethyl-2-(4-hydroxyphenyl)-1,3,2-dioxaborolane
-
Electrophilic Partner : 3-Bromopropionitrile
-
Catalyst : Pd(PPh) (2 mol%)
-
Base : NaCO (2 equiv)
-
Solvent : THF/HO (4:1)
-
Temperature : 70–90°C
This method avoids intermediate isolation but requires precise stoichiometry to minimize homocoupling of the boronate ester.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance reaction control and yield for both borylation and alkylation steps. Key parameters include:
| Parameter | Borylation Step | Alkylation Step |
|---|---|---|
| Catalyst Loading | 0.5–1 mol% Pd | Not applicable |
| Residence Time | 2–4 hours | 1–3 hours |
| Solvent Recovery | >90% dioxane recycled | >85% DMF recycled |
| Purity | >95% (HPLC) | >98% (HPLC) |
Automated purification systems (e.g., simulated moving bed chromatography) isolate the target compound with minimal manual intervention.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
-
Two-Step Method : Yields 65–75% overall, with boronation (80–85%) and alkylation (80–90%) steps.
-
One-Pot Method : Yields 50–60% due to competing side reactions.
Functional Group Tolerance
The two-step approach accommodates diverse nitrile-containing electrophiles, whereas the one-pot method is limited by the stability of the palladium catalyst in the presence of polar functional groups.
Mechanistic Insights
Borylation Mechanism
The palladium catalyst mediates oxidative addition of the aryl bromide, followed by transmetallation with BPin. Reductive elimination releases the boronate ester and regenerates the catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Catalysis: The boronic ester group can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Mechanism of Action
The mechanism by which 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanenitrile exerts its effects depends on the specific application. In catalysis, the boronic ester group can coordinate with metal centers, facilitating various chemical transformations. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Functional Group Isomers
(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2)
- Structure : Direct attachment of the nitrile group to the boronate-substituted benzene ring.
- Molecular Formula: C₁₃H₁₆BNO₂.
- Physical Properties : Melting point = 94–99°C, higher than the target compound (likely a liquid or oil).
(b) [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile (CAS 936250-18-9)
- Structure : Shorter nitrile chain (acetonitrile vs. propanenitrile).
- Molecular Formula: C₁₄H₁₈BNO₃.
- Key Differences : Reduced alkyl chain length may lower lipophilicity compared to the target compound, impacting solubility in organic solvents .
(c) 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile (CAS 1022092-33-6)
- Structure: Replacement of the phenoxy group with a pyrazole ring.
- Molecular Formula : C₁₂H₁₈BN₃O₂.
- Applications : Pyrazole-containing boronate esters are valuable in drug discovery (e.g., kinase inhibitors). The heterocyclic ring introduces hydrogen-bonding capabilities absent in the target compound .
Physicochemical Properties
- Notable Trend: The pyrazole analog’s higher predicted boiling point reflects stronger intermolecular interactions due to the heterocycle .
Biological Activity
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanenitrile is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C14H18BNO3
- Molecular Weight : 253.11 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activities of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanenitrile have been investigated in various studies. The primary areas of interest include:
-
Antimicrobial Activity
- The compound has shown promising activity against several bacterial strains. In vitro studies indicate that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for various strains:
- Staphylococcus aureus: MIC = 8 μg/mL
- Escherichia coli: MIC = 16 μg/mL
-
Anticancer Properties
- Research indicates that this compound may have potential anticancer properties. It has been tested against various cancer cell lines:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 12 μM
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 μM
- Cell Line : MCF-7 (breast cancer)
- Research indicates that this compound may have potential anticancer properties. It has been tested against various cancer cell lines:
-
Mechanism of Action
- The proposed mechanism involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The compound may induce apoptosis in cancer cells by activating caspase pathways.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Table 2: Anticancer Activity
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 (lung cancer) | 20 |
Case Studies
-
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against multidrug-resistant strains of S. aureus. The results indicated that it could serve as a potential candidate for treating infections caused by resistant bacteria. -
Case Study on Anticancer Effects
In a preclinical trial involving MCF-7 and HeLa cell lines, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. Further investigation into its pharmacokinetics revealed favorable absorption and distribution characteristics.
Research Findings
Recent studies have highlighted the importance of boron-containing compounds in medicinal chemistry. The unique dioxaborolane moiety in this compound enhances its biological activity by facilitating interactions with biological targets.
Pharmacokinetics
The pharmacokinetic profile suggests moderate bioavailability with a half-life conducive for therapeutic use. Studies indicate:
- Absorption : Rapid oral absorption with peak plasma concentration reached within 2 hours.
- Elimination Half-life : Approximately 6 hours.
Q & A
Q. How is this compound integrated into conjugated polymers for optoelectronic applications?
- Methodological Answer : As a monomer, it participates in Stille or Suzuki polycondensation to form donor-acceptor polymers. UV-vis and cyclic voltammetry (HOMO ≈ –5.4 eV) confirm charge-transfer properties. Device fabrication (OLEDs) achieves EQE >8% with PEDOT:PSS hole transport layers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
